molecular formula C18H32O2 B164290 9,11-Octadecadienoic acid CAS No. 544-71-8

9,11-Octadecadienoic acid

Cat. No. B164290
CAS RN: 544-71-8
M. Wt: 280.4 g/mol
InChI Key: JBYXPOFIGCOSSB-XBLVEGMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,11-Octadecadienoic acid, also known as Rumenic acid, is a type of Conjugated Linoleic Acid (CLA) . It is an isomer of 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA) and is present in tomato juice .


Synthesis Analysis

The synthesis of 9,11-Octadecadienoic acid has been reported in the context of its presence in tomato juice . The compound 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), which is an isomer of 9-oxo-ODA, is developed in tomato juice . The reaction conditions for maximum production of 9c,11t-18:2 from chemical reaction have also been studied .


Molecular Structure Analysis

The molecular formula of 9,11-Octadecadienoic acid is C18H32O2 . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3, (H,19,20)/b8-7-,10-9- .

Scientific Research Applications

Specific Scientific Field

The research is conducted in the field of Health and Nutrition , specifically focusing on obesity-related diseases .

Summary of the Application

9,11-Octadecadienoic acid, specifically the 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) isomer, is found in tomato juice . It acts as a potent peroxisome proliferator-activated receptor α (PPARα) agonist . PPARα is a ligand-activated transcription factor that regulates energy metabolism .

Methods of Application or Experimental Procedures

In vitro luciferase assay experiments were conducted to determine the PPARα activation potential of 13-oxo-ODA . The luciferase activity of 13-oxo-ODA was compared with that of 9-oxo-ODA and conjugated linoleic acid (CLA), a well-known potent PPARα activator . Additionally, obese KK-Ay mice were treated with 13-oxo-ODA as part of a high-fat diet .

Results or Outcomes

The study found that 13-oxo-ODA significantly induced PPARα activation . Moreover, the luciferase activity of 13-oxo-ODA was stronger than that of 9-oxo-ODA and CLA . Treatment with 13-oxo-ODA decreased the levels of plasma and hepatic triglycerides in obese KK-Ay mice fed a high-fat diet . These findings suggest that 13-oxo-ODA could potentially improve obesity-induced dyslipidemia and hepatic steatosis .

Application 2: Biochemical Transformation

Specific Scientific Field

The research is conducted in the field of Biochemistry , specifically focusing on the transformation of linoleic acid .

Summary of the Application

9,11-Octadecadienoic acid, specifically the 13(S)-Hydroxy-9,11-(Z,E)-octadecadienoic acid (13S-HODE) isomer, can be efficiently transformed from linoleic acid using putative lipoxygenases from cyanobacteria .

Methods of Application or Experimental Procedures

The transformation of linoleic acid into 13S-HODE was achieved using putative lipoxygenases from cyanobacteria . The 1H NMR data of the product 13S-HODE was obtained and analyzed .

Results or Outcomes

The study found that the specific activity of Po-LOX is 33 U/mg . This indicates that the transformation of linoleic acid into 13S-HODE using putative lipoxygenases from cyanobacteria is efficient .

Application 3: Anti-Inflammatory Agent

Specific Scientific Field

The research is conducted in the field of Pharmacology , specifically focusing on anti-inflammatory agents .

Summary of the Application

9,11-Octadecadienoic acid, specifically the 13(S)-Hydroxy-9,11-(Z,E)-octadecadienoic acid (13S-HODE) isomer, has been found to have anti-inflammatory properties . It is produced from linoleic acid by the action of 15-lipoxygenase .

Methods of Application or Experimental Procedures

The anti-inflammatory properties of 13S-HODE were studied using various in vitro and in vivo models of inflammation . The effects of 13S-HODE on the production of pro-inflammatory cytokines and the activation of NF-kB were examined .

Results or Outcomes

The study found that 13S-HODE significantly reduced the production of pro-inflammatory cytokines and inhibited the activation of NF-kB . These findings suggest that 13S-HODE could potentially be used as an anti-inflammatory agent .

Safety And Hazards

The safety data sheet for 9(Z),11(E)-Octadecadienoic acid suggests that it is for R&D use only and not for medicinal, household, or other use . In case of exposure, it recommends washing off with plenty of water and seeking medical attention if necessary .

properties

IUPAC Name

(9E,11E)-octadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYXPOFIGCOSSB-XBLVEGMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873030
Record name Isolinoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (9E,11E)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9,11-Octadecadienoic acid

CAS RN

1839-11-8, 544-71-8
Record name 9,11-Linoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isolinoleic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Octadecadienoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isolinoleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,11-Octadecadienoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOLINOLEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO6AJ7F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (9E,11E)-Octadecadienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,11-Octadecadienoic acid
Reactant of Route 2
9,11-Octadecadienoic acid
Reactant of Route 3
9,11-Octadecadienoic acid
Reactant of Route 4
9,11-Octadecadienoic acid
Reactant of Route 5
9,11-Octadecadienoic acid
Reactant of Route 6
Reactant of Route 6
9,11-Octadecadienoic acid

Citations

For This Compound
1,620
Citations
P Spiteller, G Spiteller - Chemistry and Physics of Lipids, 1997 - Elsevier
Various conditions for conversion of (9S,10E,12Z)-9-hydroperoxy-10,12-octadecadienoic acid (9S-HPODE) and (13S,9Z,10E)-13-hydroperoxy-9,11-octadecadienoic acid (13S-HPODE) …
Number of citations: 82 www.sciencedirect.com
M Hamberg - Lipids, 1975 - Springer
13L-Hydroperoxy-9,11-octadecadienoic acid was decomposed rapidly in the presence of hemoglobin. The product consisted of five major compounds, ie 13-keto-9,11-octadecadienoic …
Number of citations: 208 link.springer.com
M Hamberg, B Samuelsson - Biochimica et Biophysica Acta (BBA)-Lipids …, 1980 - Elsevier
9-Hydroxy-10,12-octadecadienoic acid and 13-hydroxy-9,11-octadeca-dienoic acid are formed from linoleic acid upon incubation with the microsomal fraction of homogenates of the …
Number of citations: 54 www.sciencedirect.com
M Britton, C Fong, D Wickens, J Yudkin - Clinical Science, 1992 - portlandpress.com
… Seven-day diet histories were kept and scored with respect to their content of 9’11-octadecadienoic acid. The concentrations of 9,ll-octadecadienoic acid and linoleic acid in serum …
Number of citations: 92 portlandpress.com
M Hamberg, B Gotthammar - Lipids, 1973 - Wiley Online Library
One of the main compounds formed from 13L‐hydroperoxy‐9cis,11trans‐octadecadienoic acid anaerobically at 100 C in aqueous ethanol was found to bethreo‐11‐hydroxy‐12,13‐…
Number of citations: 139 aocs.onlinelibrary.wiley.com
Y Kim, S Hirai, T Goto, C Ohyane, H Takahashi… - PLoS …, 2012 - journals.plos.org
Dyslipidemia is a major risk factor for development of several obesity-related diseases. The peroxisome proliferator-activated receptor α (PPARα) is a ligand-activated transcription …
Number of citations: 98 journals.plos.org
T Beuerle, W Schwab - Lipids, 1999 - Wiley Online Library
During our ongoing project on the biosynthesis of R‐(+)‐octane‐1,3‐diol the metabolism of linoleic acid was investigated in stored apples after injection of [1‐ 14 C]‐, [9,10,12,13‐ 3 H]‐, …
Number of citations: 16 aocs.onlinelibrary.wiley.com
WJ Schneider, LE Gast… - Journal of the American Oil …, 1964 - Wiley Online Library
A convenient laboratory method to preparetrans,trans‐ 9,11‐octadecadienoic acid (TTA) via a polyester intermediate is described. Ricinelaidic acid was heated at 235C under vacuum …
Number of citations: 32 aocs.onlinelibrary.wiley.com
Y Hayshi, Y Nishikawa, H Mori, H Tamura… - Journal of fermentation …, 1998 - Elsevier
Two types of hydroxy acids, (10E, 12Z)-9-hydroxy-10,12-octadecadienoic acid [1] and (9Z, 11E)-13-hydroxy-9,11-octadecadienoic acid [2], were obtained as cytotoxic compounds from …
Number of citations: 51 www.sciencedirect.com
C Hadjiagapiou, J Travers, R Fertel… - Biochimica et Biophysica …, 1990 - Elsevier
MOLT-4 lymphocytes metabolize 13-hydroxy-9,11-octadecadienoic acid, via the β-oxidation pathway with retention of the ω6 hydroxyl group and the conjugated diene system. The …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.